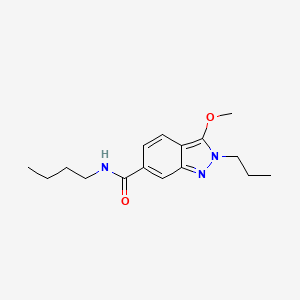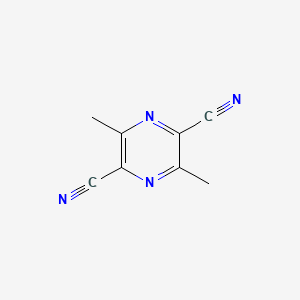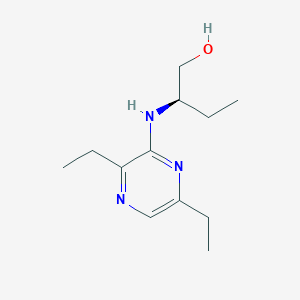
(R)-2-((3,6-Diethylpyrazin-2-yl)amino)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((3,6-Diethylpyrazin-2-yl)amino)butan-1-ol typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate aldehydes or ketones with ammonia or amines.
Introduction of the Diethyl Groups: The diethyl groups can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.
Chiral Center Formation: The chiral center at the butan-1-ol moiety can be introduced using chiral catalysts or starting materials.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in ®-2-((3,6-Diethylpyrazin-2-yl)amino)butan-1-ol can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the specific functional groups targeted.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a ketone or aldehyde, while substitution could yield various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-((3,6-Diethylpyrazin-2-yl)amino)butan-1-ol can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biology, this compound could be used as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays.
Medicine
In medicine, ®-2-((3,6-Diethylpyrazin-2-yl)amino)butan-1-ol may have potential as a therapeutic agent, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.
Industry
In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of ®-2-((3,6-Diethylpyrazin-2-yl)amino)butan-1-ol would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
®-2-((3,6-Dimethylpyrazin-2-yl)amino)butan-1-ol: Similar structure but with methyl groups instead of ethyl groups.
®-2-((3,6-Diethylpyridin-2-yl)amino)butan-1-ol: Similar structure but with a pyridine ring instead of a pyrazine ring.
Uniqueness
®-2-((3,6-Diethylpyrazin-2-yl)amino)butan-1-ol is unique due to the presence of the diethyl groups on the pyrazine ring, which may confer specific steric and electronic properties
Propiedades
Fórmula molecular |
C12H21N3O |
|---|---|
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
(2R)-2-[(3,6-diethylpyrazin-2-yl)amino]butan-1-ol |
InChI |
InChI=1S/C12H21N3O/c1-4-9-7-13-11(6-3)12(14-9)15-10(5-2)8-16/h7,10,16H,4-6,8H2,1-3H3,(H,14,15)/t10-/m1/s1 |
Clave InChI |
QFJZSDNYQQFOPC-SNVBAGLBSA-N |
SMILES isomérico |
CCC1=CN=C(C(=N1)N[C@H](CC)CO)CC |
SMILES canónico |
CCC1=CN=C(C(=N1)NC(CC)CO)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


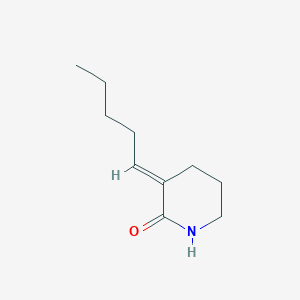
![3-(2,6-Dichlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13106820.png)
![2,7-dimethyl-3H-imidazo[4,5-e]benzotriazole](/img/structure/B13106828.png)
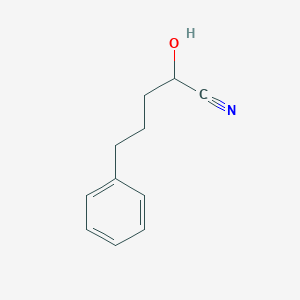
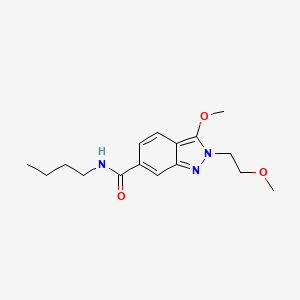
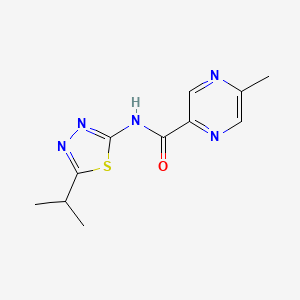
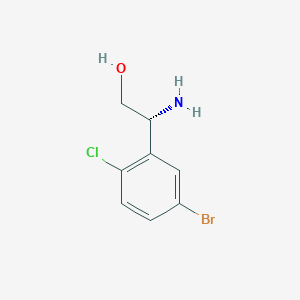
![5-[1,2,4]Triazol-1-yl-pyrrolidin-2-one](/img/structure/B13106859.png)
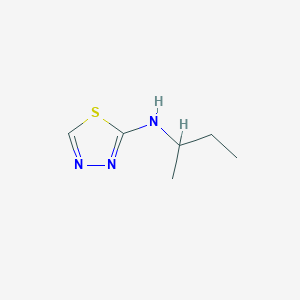
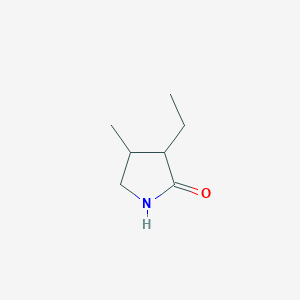

![Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride](/img/structure/B13106911.png)
